molecular formula C30H23Cl3O4 B11110934 (2,2,2-Trichloroethane-1,1-diyl)bis-2-methylbenzene-4,1-diyl dibenzoate

(2,2,2-Trichloroethane-1,1-diyl)bis-2-methylbenzene-4,1-diyl dibenzoate

Cat. No.: B11110934
M. Wt: 553.9 g/mol
InChI Key: VKGHIVRGLJNBJU-UHFFFAOYSA-N
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Description

    Starting Material: 4-(Benzoyloxy)-3-methylphenyl

    Reagent: 2,2,2-Trichloroethyl chloroformate

    Conditions: Base such as triethylamine, solvent like dichloromethane, low temperature

    Reaction: Formation of the trichloroethyl ester

  • Coupling with 2-Methylphenyl Benzoate

      Starting Material: 2-Methylphenyl benzoate

      Reagent: Coupling agent like dicyclohexylcarbodiimide (DCC)

      Conditions: Solvent such as dichloromethane, room temperature

      Reaction: Coupling to form the final product

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 4-{1-[4-(BENZOYLOXY)-3-METHYLPHENYL]-2,2,2-TRICHLOROETHYL}-2-METHYLPHENYL BENZOATE can be achieved through a multi-step process involving the following key steps:

    • Formation of the Benzoyloxy Intermediate

        Starting Material: 4-Hydroxy-3-methylphenyl

        Reagent: Benzoyl chloride

        Conditions: Pyridine as a base, room temperature

        Reaction: Esterification to form 4-(benzoyloxy)-3-methylphenyl

    Chemical Reactions Analysis

    Types of Reactions

    4-{1-[4-(BENZOYLOXY)-3-METHYLPHENYL]-2,2,2-TRICHLOROETHYL}-2-METHYLPHENYL BENZOATE: can undergo various chemical reactions, including:

    • Hydrolysis

        Reagents: Aqueous acid or base

        Conditions: Elevated temperature

        Products: Corresponding carboxylic acids and alcohols

    • Reduction

        Reagents: Reducing agents like lithium aluminum hydride (LiAlH4)

        Conditions: Anhydrous conditions

        Products: Reduced alcohol derivatives

    • Substitution

        Reagents: Nucleophiles such as amines or thiols

        Conditions: Solvent like ethanol, room temperature

        Products: Substituted derivatives

    Common Reagents and Conditions

      Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide, reflux conditions

      Reduction: Lithium aluminum hydride in dry ether, room temperature

      Substitution: Nucleophiles in ethanol, room temperature

    Major Products Formed

      Hydrolysis: Benzoic acid, 4-hydroxy-3-methylphenyl, and 2-methylphenyl derivatives

      Reduction: Alcohol derivatives of the original ester

      Substitution: Various substituted phenyl derivatives

    Scientific Research Applications

    4-{1-[4-(BENZOYLOXY)-3-METHYLPHENYL]-2,2,2-TRICHLOROETHYL}-2-METHYLPHENYL BENZOATE: has several scientific research applications:

      Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its complex structure and potential biological activity.

      Material Science: Utilized in the synthesis of advanced materials with specific properties, such as polymers and coatings.

      Organic Synthesis: Employed as an intermediate in the synthesis of other complex organic molecules.

      Biological Studies: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Mechanism of Action

    The mechanism of action of 4-{1-[4-(BENZOYLOXY)-3-METHYLPHENYL]-2,2,2-TRICHLOROETHYL}-2-METHYLPHENYL BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroethyl group may play a role in enhancing the compound’s binding affinity to these targets. The ester functional groups can undergo hydrolysis, releasing active metabolites that exert biological effects. The aromatic rings contribute to the compound’s overall stability and ability to interact with hydrophobic regions of proteins.

    Comparison with Similar Compounds

    4-{1-[4-(BENZOYLOXY)-3-METHYLPHENYL]-2,2,2-TRICHLOROETHYL}-2-METHYLPHENYL BENZOATE: can be compared with similar compounds such as:

      4-{1-[4-(HYDROXY)-3-METHYLPHENYL]-2,2,2-TRICHLOROETHYL}-2-METHYLPHENYL BENZOATE: Similar structure but with a hydroxy group instead of a benzoyloxy group.

      4-{1-[4-(BENZOYLOXY)-3-METHYLPHENYL]-2,2,2-TRICHLOROETHYL}-2-METHYLPHENYL ACETATE: Similar structure but with an acetate group instead of a benzoate group.

      4-{1-[4-(BENZOYLOXY)-3-METHYLPHENYL]-2,2,2-TRICHLOROETHYL}-2-METHYLPHENYL PROPIONATE: Similar structure but with a propionate group instead of a benzoate group.

    These compounds share similar structural features but differ in their functional groups, which can influence their chemical reactivity and biological activity. The uniqueness of 4-{1-[4-(BENZOYLOXY)-3-METHYLPHENYL]-2,2,2-TRICHLOROETHYL}-2-METHYLPHENYL BENZOATE lies in its specific combination of functional groups, which may confer distinct properties and applications.

    Properties

    Molecular Formula

    C30H23Cl3O4

    Molecular Weight

    553.9 g/mol

    IUPAC Name

    [4-[1-(4-benzoyloxy-3-methylphenyl)-2,2,2-trichloroethyl]-2-methylphenyl] benzoate

    InChI

    InChI=1S/C30H23Cl3O4/c1-19-17-23(13-15-25(19)36-28(34)21-9-5-3-6-10-21)27(30(31,32)33)24-14-16-26(20(2)18-24)37-29(35)22-11-7-4-8-12-22/h3-18,27H,1-2H3

    InChI Key

    VKGHIVRGLJNBJU-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=CC(=C1)C(C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)C)C(Cl)(Cl)Cl)OC(=O)C4=CC=CC=C4

    Origin of Product

    United States

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